Methyl 2-fluoro-5-methylbenzoate
Overview
Description
Methyl 2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-5-methylphenylboronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-amino-5-methylbenzoate or 2-thio-5-methylbenzoate.
Reduction: 2-fluoro-5-methylbenzyl alcohol.
Hydrolysis: 2-fluoro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-fluoro-5-methylbenzoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: As a building block for the development of pharmaceuticals.
Material science: In the synthesis of polymers and other advanced materials.
Biological studies: As a probe to study enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological studies, it may interact with enzymes or receptors, influencing their activity and function. The fluorine atom can enhance the compound’s stability and reactivity by altering electronic properties and steric effects.
Comparison with Similar Compounds
Methyl 2-fluoro-5-methylbenzoate can be compared with other similar compounds such as:
Methyl 2-fluorobenzoate: Lacks the methyl group at the fifth position, resulting in different reactivity and applications.
Methyl 5-methylbenzoate: Lacks the fluorine atom at the second position, affecting its electronic properties and reactivity.
Methyl 2-chloro-5-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-fluoro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJYZNQMHXINEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627280 | |
Record name | Methyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-93-3 | |
Record name | Methyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-fluoro-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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